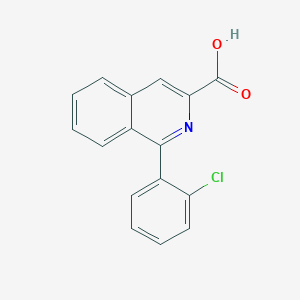
1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid
概要
説明
1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C16H10ClNO2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Synthetic Approaches: This compound has been investigated for its potential as an antitumor agent. Various synthetic routes, including Suzuki's cross-coupling, have been developed for its preparation, which could enable the creation of new peripheral benzodiazepine receptor ligands (Janin et al., 2002).
- Crystal Structure Analysis: The crystal and molecular structure of complexes formed with isoquinoline carboxylic acids, such as the 1:1 complex between triphenyltin chloride and isoquinoline-1-carboxylic acid, have been described. These studies provide insights into the geometry and molecular interactions of such compounds (Smith et al., 1995).
Chemical Reactions and Derivatives
- Palladium-Catalyzed Amination: A study demonstrates the use of palladium catalysis in reactions involving 1-chloroisoquinolines, leading to the formation of various isoquinoline derivatives. This can be pivotal in synthesizing new pharmacologically active molecules (Prabakaran et al., 2010).
- Decarboxylation Studies: Research on the decarboxylation of isoquinoline carboxylic acid derivatives highlights their potential utility in creating 4-substituted isoquinoline derivatives, which might have practical applications in various fields of chemistry and drug design (Tachibana et al., 1968).
Molecular Properties and Applications
- Molecular Structure and Vibrations: Studies on isoquinoline carboxylic acids, including 1-carboxylic and 3-carboxylic acids, have provided detailed insights into their stable conformers, molecular structure, electronic properties, and vibrational modes. Such information is critical for understanding their reactivity and potential applications (Kanimozhi et al., 2020).
Pharmaceutical Research
- PARP-1 Inhibitors: The compound has been used in the synthesis of pharmacological tools like thieno[2,3-c]isoquinolin-5(4H)-one-A, a crucial building block for PARP-1 inhibitors. This illustrates its role in developing targeted therapies for various diseases (Filipponi et al., 2014).
作用機序
Target of Action
It is suggested that the compound might have potential as a ligand for peripheral benzodiazepine receptors .
Mode of Action
The exact mode of action of this compound is not fully understood. The interaction with its targets and the resulting changes are yet to be elucidated. It is worth noting that the compound’s structure provides the ground for a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands .
Biochemical Pathways
Given its potential role as a ligand for peripheral benzodiazepine receptors, it may influence the pathways associated with these receptors .
Result of Action
Some studies suggest that isoquinoline-3-carboxylic acid derivatives demonstrate significant antibacterial activity . For instance, treatment of certain bacterial cells with isoquinoline-3-carboxylic acid at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .
将来の方向性
The future directions for research on “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” could include further investigation into its potential antitumor properties . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential as a peripheral benzodiazepine receptor ligand .
特性
IUPAC Name |
1-(2-chlorophenyl)isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18-15)16(19)20/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVJPXJLHEUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451434 | |
| Record name | 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89242-09-1 | |
| Record name | 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

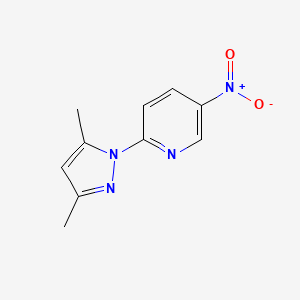
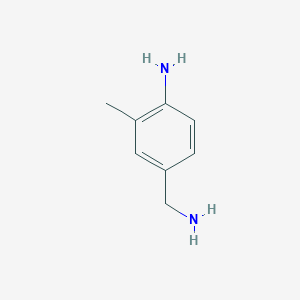
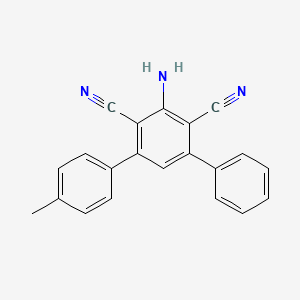

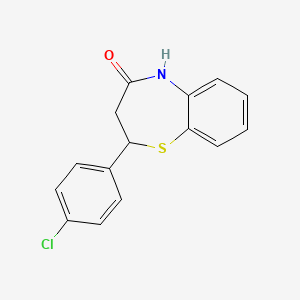
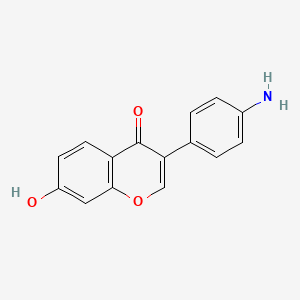

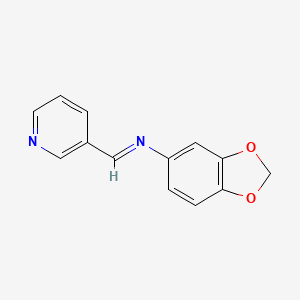
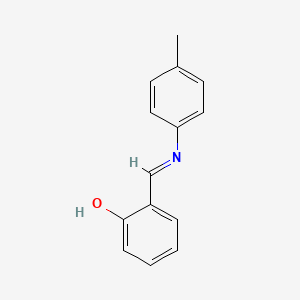
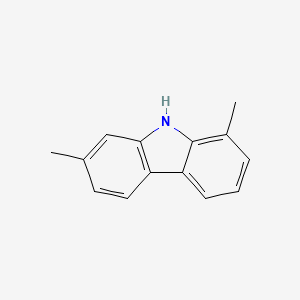
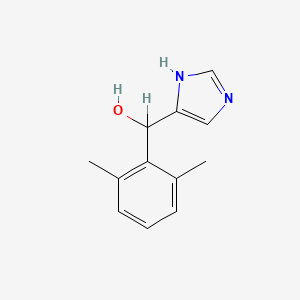
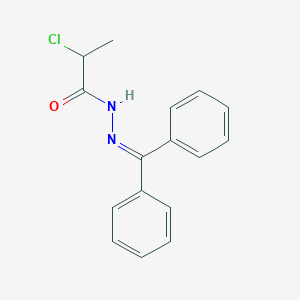

![2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo-](/img/structure/B3033089.png)
